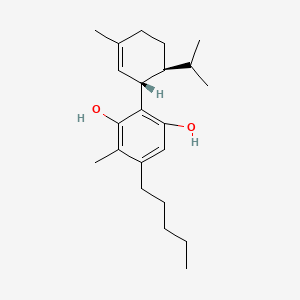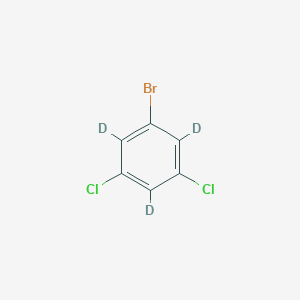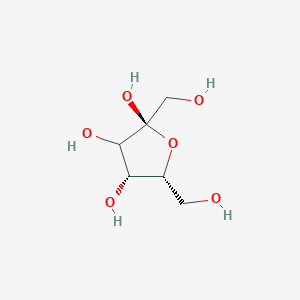![molecular formula C12H17N5O5 B12401973 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxyméthyl)-3-méthoxyoxolan-2-yl]-2-(méthylamino)-1H-purin-6-one” est une molécule organique complexe présentant des propriétés biologiques et chimiques significatives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxyméthyl)-3-méthoxyoxolan-2-yl]-2-(méthylamino)-1H-purin-6-one” implique plusieurs étapes, à partir de précurseurs organiques simples. Les étapes clés comprennent :
Formation du cycle oxolan : Cette étape implique la cyclisation d'un précurseur approprié pour former la structure cyclique oxolan.
Introduction des groupes hydroxyle et méthoxy : Les réactions d'hydroxylation et de méthoxylation sont réalisées dans des conditions contrôlées pour introduire les groupes hydroxyle et méthoxy à des positions spécifiques sur le cycle oxolan.
Fixation de la partie purin-6-one : La structure purin-6-one est introduite par une série de réactions de condensation et de cyclisation.
Méthylation : L'étape finale implique la méthylation du groupe amino pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :
Réacteurs discontinus : Pour une synthèse contrôlée et un suivi des paramètres réactionnels.
Réacteurs à écoulement continu : Pour une production à grande échelle avec une qualité constante.
Techniques de purification : telles que la cristallisation, la chromatographie et la distillation pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le composé “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxyméthyl)-3-méthoxyoxolan-2-yl]-2-(méthylamino)-1H-purin-6-one” subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les cétones ou aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former différents dérivés présentant une activité biologique modifiée.
Substitution : Les groupes méthoxy et hydroxyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome pour les réactions d'oxydation.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour les réactions de réduction.
Réactifs de substitution : tels que les agents halogénants ou les nucléophiles pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés biologiques et chimiques différentes.
Applications de la recherche scientifique
Le composé a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son rôle dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Recherché pour ses effets thérapeutiques potentiels, notamment ses propriétés antivirales et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxyméthyl)-3-méthoxyoxolan-2-yl]-2-(méthylamino)-1H-purin-6-one” implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, entraînant divers effets biologiques. Les voies impliquées comprennent :
Inhibition enzymatique : Le composé peut se lier au site actif des enzymes, empêchant leur fonctionnement normal.
Activation des récepteurs : Le composé peut interagir avec les récepteurs de la surface cellulaire, déclenchant des voies de signalisation en aval.
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Receptor activation: The compound can interact with cell surface receptors, triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Adénosine : Un nucléoside présentant des caractéristiques structurales similaires mais une activité biologique différente.
Guanosine : Un autre nucléoside avec une base purique similaire mais un fragment sucre différent.
Inosine : Un nucléoside avec une base purique similaire mais des groupes fonctionnels différents.
Unicité
L'unicité de “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxyméthyl)-3-méthoxyoxolan-2-yl]-2-(méthylamino)-1H-purin-6-one” réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui confèrent des propriétés biologiques et chimiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C12H17N5O5 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7?,8+,11-/m1/s1 |
Clé InChI |
OJTAZBNWKTYVFJ-DWVWSIQXSA-N |
SMILES isomérique |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC |
SMILES canonique |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)





![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)
